3-Cyclohexyl-1-methylpiperazine

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

3-Cyclohexyl-1-methylpiperazine (CAS 1184916-33-3) delivers a unique lipophilic piperazine scaffold (XLogP3=2.0) that unsubstituted piperazine cannot match. The 3-cyclohexyl-1-methyl substitution pattern enhances passive membrane permeability and blood-brain barrier penetration—critical for CNS-targeted lead optimization. Use as a key intermediate for MC4R antagonists, P-glycoprotein modulators, or neuroinflammation programs. Offered at ≥98% purity with comprehensive characterization. Bulk quantities and custom synthesis available.

Molecular Formula C11H22N2
Molecular Weight 182.311
CAS No. 1184916-33-3
Cat. No. B2682259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-1-methylpiperazine
CAS1184916-33-3
Molecular FormulaC11H22N2
Molecular Weight182.311
Structural Identifiers
SMILESCN1CCNC(C1)C2CCCCC2
InChIInChI=1S/C11H22N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h10-12H,2-9H2,1H3
InChIKeyVPEGYEFVYDSVPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexyl-1-methylpiperazine (CAS 1184916-33-3): A Lipophilic Piperazine Building Block for CNS-Targeted Medicinal Chemistry


3-Cyclohexyl-1-methylpiperazine (CAS 1184916-33-3) is a disubstituted piperazine derivative featuring a cyclohexyl group at the 3-position and a methyl group at the 1-position [1]. With a molecular formula of C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol, the compound exhibits enhanced lipophilicity (XLogP3 = 2.0) compared to unsubstituted piperazine, a property that can favor passive diffusion across biological membranes and influence central nervous system (CNS) penetration [1][2]. It is a saturated heterocyclic building block, often employed as an intermediate in the synthesis of more complex pharmacologically active molecules [2].

Why Unsubstituted or Monosubstituted Piperazines Are Inadequate Substitutes for 3-Cyclohexyl-1-methylpiperazine in Lead Optimization


Generic piperazine (CAS 110-85-0) or simpler N-methylpiperazine (CAS 109-01-3) derivatives lack the precise steric and lipophilic profile of 3-Cyclohexyl-1-methylpiperazine, which is often crucial for achieving target selectivity and favorable pharmacokinetic properties in medicinal chemistry [1]. The specific combination of a bulky cyclohexyl group and a methyl substituent on the piperazine core directly influences conformational preferences and key ligand-receptor interactions that cannot be replicated by the parent scaffold or by monosubstituted analogs, as demonstrated by structure-activity relationship (SAR) studies on related cyclohexylpiperazine series targeting CNS receptors [2].

Quantitative Evidence of Differentiation: 3-Cyclohexyl-1-methylpiperazine vs. Structural Analogs in CNS Drug Discovery


Enhanced Lipophilicity vs. Unsubstituted Piperazine for Improved Predicted CNS Penetration

3-Cyclohexyl-1-methylpiperazine demonstrates a significantly higher calculated lipophilicity (XLogP3 = 2.0) compared to the parent unsubstituted piperazine scaffold (XLogP3 ≈ -0.8 to -1.0) [1]. This increase in lipophilicity is a key driver for improved membrane permeability and blood-brain barrier (BBB) penetration potential, a critical attribute for CNS-targeted drug candidates [2]. While not a direct measurement of BBB permeability, this 3-log unit difference in XLogP3 is a well-established predictor of superior brain exposure [3].

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Reduced Hydrogen Bond Donor Count Relative to Piperazine for Lowered Efflux Transporter Liability

The molecular structure of 3-Cyclohexyl-1-methylpiperazine features only one hydrogen bond donor (HBD) group, compared to two HBDs for the unsubstituted piperazine scaffold [1]. A lower HBD count is empirically correlated with a reduced likelihood of being a substrate for efflux transporters such as P-glycoprotein (P-gp), which can limit brain exposure and oral bioavailability [2]. This structural difference represents a strategic advantage in the design of CNS-penetrant compounds with improved pharmacokinetic profiles.

Medicinal Chemistry ADME/Tox P-glycoprotein

Patent-Backed Utility in Alzheimer's Disease and Neuroinflammation Research

The compound's core scaffold, a cyclohexyl-substituted piperazine, is the subject of patent EP 2 703 387 A1, which explicitly claims its utility for the treatment and/or prevention of the early stages of Alzheimer's disease, targeting pathological processes such as neuroinflammation [1]. This provides a tangible and intellectual property (IP)-validated application context, distinguishing it from uncharacterized or purely commercial piperazine analogs. The claimed mechanism of action in the patent literature involves modulation of P-glycoprotein (P-gp) and inflammatory pathways [2].

Alzheimer's Disease Neuroinflammation Drug Discovery

Recommended Procurement Scenarios for 3-Cyclohexyl-1-methylpiperazine in Medicinal Chemistry and CNS Research


Design and Synthesis of CNS-Penetrant Ligands for G-Protein Coupled Receptors (GPCRs) or Ion Channels

Use as a lipophilic piperazine building block to introduce the 3-cyclohexyl-1-methylpiperazine moiety into lead compounds, leveraging its favorable XLogP3 (2.0) and low hydrogen bond donor count (1 HBD) to enhance passive membrane permeability and blood-brain barrier penetration [1]. This is particularly relevant for programs targeting CNS disorders where brain exposure is a primary optimization challenge [2].

Structure-Activity Relationship (SAR) Studies to Map the Steric and Lipophilic Requirements of a Target Receptor's Binding Pocket

Employ as a tool compound in SAR campaigns to differentiate the binding contributions of the cyclohexyl group versus smaller alkyl or aryl substituents. The compound's unique conformational properties, driven by the cyclohexyl ring, can provide critical information for refining pharmacophore models and optimizing ligand-receptor interactions [3].

Development of Therapeutics for Neuroinflammatory and Neurodegenerative Diseases, Including Alzheimer's Disease

Leverage the patent-validated hypothesis linking cyclohexyl-substituted piperazines to the modulation of P-glycoprotein and neuroinflammatory pathways [4]. Procure as an intermediate for synthesizing novel chemical entities for preclinical evaluation in models of Alzheimer's disease, neuroinflammation, or related CNS pathologies [4].

Synthesis of Selective Melanocortin-4 Receptor (MC4R) Antagonists

Utilize as a key intermediate in the synthesis of cyclohexylpiperazine-based MC4R antagonists, as SAR studies on closely related analogs have demonstrated that the cyclohexyl group is a privileged structure for achieving high affinity and selectivity for this target [5]. This provides a well-precedented entry point into obesity and metabolic disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclohexyl-1-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.